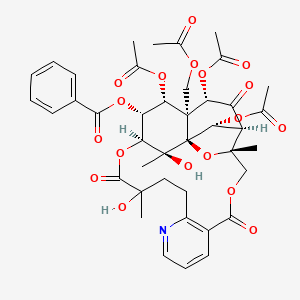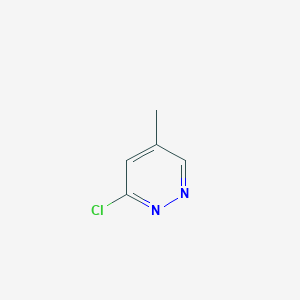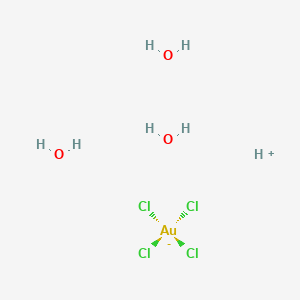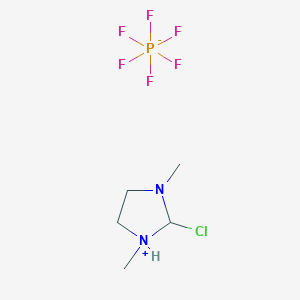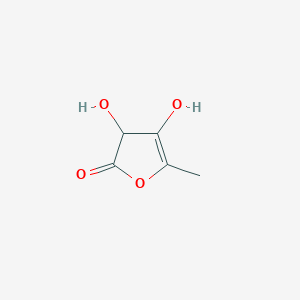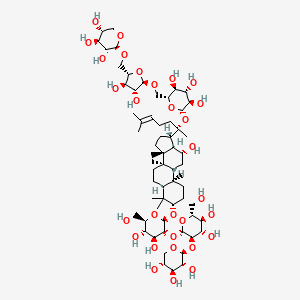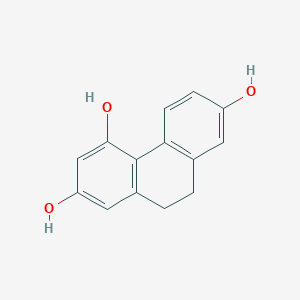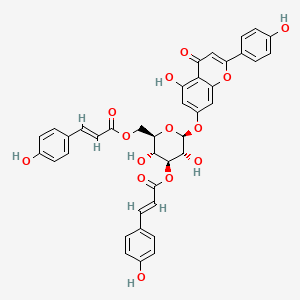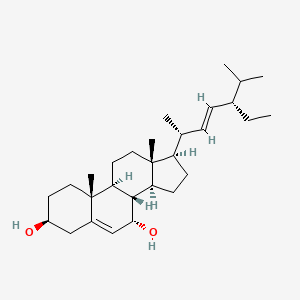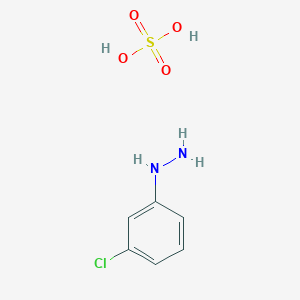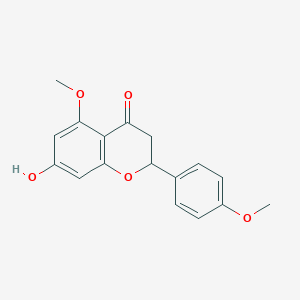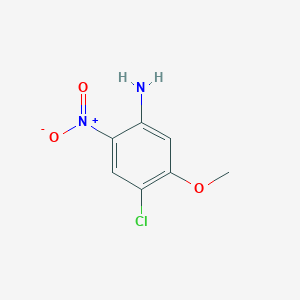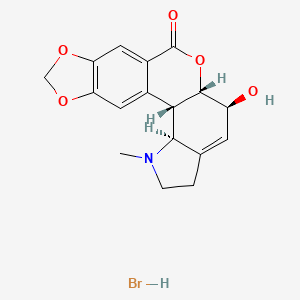
(S)-2-氯-1-(3,4-二氯苯基)乙醇
描述
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl3O It is a chiral molecule, meaning it has a non-superimposable mirror image
科学研究应用
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
A related compound, s-[3-(3,4-dichlorophenyl)-3-oxopropyl]-l-cysteine, has been reported to target sortase b in bacillus anthracis .
Biochemical Pathways
Related compounds such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis by blocking the q_b plastoquinone binding site of photosystem ii . This suggests that (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol might also interact with similar biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with a chiral reducing agent to produce the desired enantiomer. The reaction typically requires specific conditions, such as low temperatures and the presence of a catalyst, to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol may involve the use of large-scale reactors and continuous flow processes. These methods allow for the efficient and cost-effective production of the compound while maintaining high purity and yield.
化学反应分析
Types of Reactions
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
Similar Compounds
2-(3,4-Dichlorophenyl)ethanol: A similar compound with a slightly different structure, lacking the chiral center.
3,4-Dichlorophenylurea: Another related compound with different functional groups.
Uniqueness
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This chirality can be exploited in the development of enantioselective pharmaceuticals and other applications where stereochemistry plays a crucial role.
属性
IUPAC Name |
(1S)-2-chloro-1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALNWLBXMXTJS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


